Isonicotinamide, N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonicotinamide, N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)- is a complex organic compound with the molecular formula C14H14F3N3O3 This compound is known for its unique structure, which includes a trifluoromethyl group and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isonicotinamide, N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)- typically involves multiple steps. One common method includes the reaction of isonicotinoyl isothiocyanate with 4-aminoantipyrine in an acetonitrile solution . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Isonicotinamide, N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups.
Scientific Research Applications
Isonicotinamide, N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Isonicotinamide, N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and imidazolidinone ring play crucial roles in its activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: An isomer of isonicotinamide with the carboxamide group in the 3-position.
Isonicotinic Acid: The parent compound of isonicotinamide.
Trifluoromethylimidazolidinone Derivatives: Compounds with similar structural features but different substituents.
Uniqueness
Isonicotinamide, N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)- is unique due to its specific combination of functional groups and its potential applications across various fields. Its trifluoromethyl group imparts unique chemical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H15F3N4O3 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H15F3N4O3/c19-18(20,21)17(23-14(26)13-6-9-22-10-7-13)15(27)25(16(28)24-17)11-8-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2,(H,23,26)(H,24,28) |
InChI Key |
LNHGPAVWYFREQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.